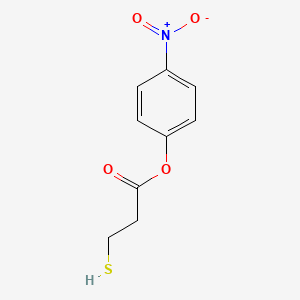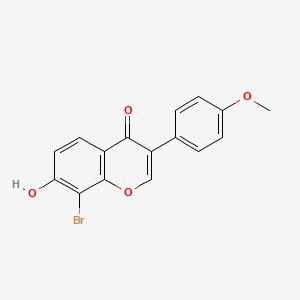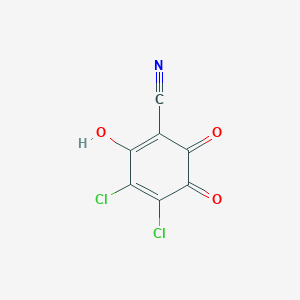
4-Nitrophenyl 3-sulfanylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 3-sulfanylpropanoate is an organic compound that features a nitrophenyl group attached to a 3-sulfanylpropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 3-sulfanylpropanoate typically involves the esterification of 4-nitrophenol with 3-mercaptopropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
4-Nitrophenyl 3-sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
科学研究应用
4-Nitrophenyl 3-sulfanylpropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Employed in enzyme assays to study the activity of esterases and other enzymes that catalyze the hydrolysis of ester bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that can be activated by specific enzymes.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functionalized compounds.
作用机制
The mechanism of action of 4-nitrophenyl 3-sulfanylpropanoate involves its interaction with specific enzymes or chemical reagents. For example, in enzyme assays, the compound can be hydrolyzed by esterases to release 4-nitrophenol, which can be quantitatively measured. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
相似化合物的比较
Similar Compounds
4-Nitrophenyl acetate: Another ester of 4-nitrophenol, commonly used in enzyme assays.
4-Nitrophenyl butyrate: Similar to 4-nitrophenyl 3-sulfanylpropanoate but with a butyrate moiety instead of a sulfanylpropanoate group.
4-Nitrophenyl phosphate: A phosphate ester of 4-nitrophenol, used in biochemical assays.
Uniqueness
This compound is unique due to the presence of the sulfanyl group, which can undergo specific chemical transformations and provide additional functionality compared to other 4-nitrophenyl esters. This makes it a versatile compound for various research and industrial applications.
属性
| 126167-38-2 | |
分子式 |
C9H9NO4S |
分子量 |
227.24 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 3-sulfanylpropanoate |
InChI |
InChI=1S/C9H9NO4S/c11-9(5-6-15)14-8-3-1-7(2-4-8)10(12)13/h1-4,15H,5-6H2 |
InChI 键 |
RJOHLSFYBIEDMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)

![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)

![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)
